molecular formula C15H18FNO4 B1375823 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1416440-32-8

2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B1375823
CAS RN: 1416440-32-8
M. Wt: 295.31 g/mol
InChI Key: RHJCQFMLHDNTBL-UHFFFAOYSA-N
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Description

The compound “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used to protect an amino function during synthesis .


Synthesis Analysis

The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction can be catalyzed by various substances, including ionic liquids . The Boc group can be removed later under mild acidic conditions .


Chemical Reactions Analysis

The Boc group is stable under most conditions, but can be removed under mild acidic conditions . This property is useful in peptide synthesis, where the Boc group can protect an amino function during synthesis and then be removed to allow further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid” would depend on its exact structure. Boc-protected compounds are generally stable under most conditions, but the Boc group can be removed under mild acidic conditions .

Scientific Research Applications

Stereoselective Preparation and Structural Analysis

  • The compound has been used in the stereoselective preparation of fluoro-β-amino acid residues, which are then incorporated into pyrimidinones and cyclic β-peptides. This aids in obtaining structural data such as bond lengths and angles, useful in understanding molecular conformations (Yoshinari et al., 2011).

Triazole-based Scaffolds Synthesis

  • The compound plays a role in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule crucial for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This process aids in overcoming the Dimroth rearrangement issue (Ferrini et al., 2015).

Synthesis of Novel Amino Acids and Peptides

  • This compound is integral in synthesizing new amino acids, like fluorinated beta-amino acids. These new amino acids are then used as building blocks in medicinal chemistry, offering insights into novel therapeutic possibilities (Van Hende et al., 2009).

Development of Unnatural Amino Acids for β-Sheetlike Structures

  • It contributes to the creation of unnatural amino acids that mimic tripeptide β-strand and form β-sheetlike hydrogen-bonded dimers. This is significant for understanding protein structures and designing peptide-based drugs (Nowick et al., 2000).

Synthesis of Fluorophore Containing Amino Acids

  • 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is used in synthesizing novel fluorescent, achiral α-amino acids, which are crucial for the creation of peptides with specific optical properties. This has implications in the development of sensors and imaging agents (Lohier et al., 2006).

Mechanism of Action

Future Directions

The use of Boc-protected compounds in organic synthesis, particularly in peptide synthesis, is well-established . Future research may focus on developing more efficient methods for introducing and removing the Boc group, as well as exploring new applications for Boc-protected compounds .

properties

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCQFMLHDNTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 3
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 4
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 5
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 6
2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

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